4-Bromostilbene

Descripción general

Descripción

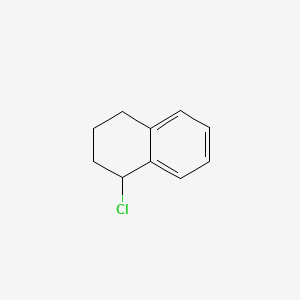

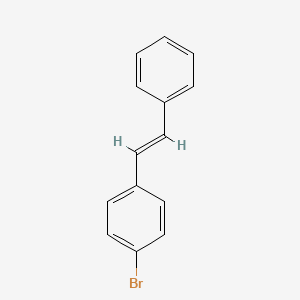

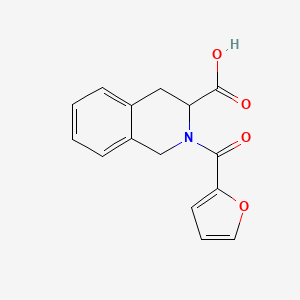

4-Bromostilbene is a chemical compound with the molecular formula C14H11Br . It is also known by other names such as 1-Bromo-4-[(E)-2-phenylvinyl]benzene and Benzene, 1-bromo-4-(2-phenylethenyl)-, (E)- .

Synthesis Analysis

The synthesis of stilbenes, including this compound, has been a topic of significant research. One common method for synthesizing stilbenes is the Wittig reaction . This reaction involves the use of an aldehyde or ketone and a phosphonium ylide, which is often prepared from a phosphonium salt and a strong base .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to a stilbene molecule. The stilbene molecule itself is composed of two phenyl rings connected by a double bond . The average mass of this compound is 259.141 Da, and its monoisotopic mass is 258.004395 Da .Aplicaciones Científicas De Investigación

Scientific Research Applications of 4-Bromostilbene

Chemical Reactions and Mechanisms

- This compound has been involved in radical-chain oxidative addition reactions. Sazonov et al. (2013) demonstrated that E-α-Bromostilbene reacts with Na[Re(CO)(5)] to produce compounds like Na[ReBr(CO)(4){Z-C(Ph)=CHPh}] through a radical-chain mechanism involving coupling of a Vin˙ radical with Na[Re(CO)(5)] (Sazonov et al., 2013).

Synthesis and Material Science

- In material science, this compound derivatives are synthesized for various applications. For example, Sengupta and Sadhukhan (2003) synthesized trans-4,4′-Dibromostilbene via a Double Heck Reaction, highlighting the compound's utility in creating symmetrical trans-stilbenes (Sengupta & Sadhukhan, 2003).

Molecular Interactions and Structure Analysis

- Pigge, Vangala, and Swenson (2006) investigated the structures of 4-chloro- and 4-bromotribenzoylbenzene, focusing on interactions like C-X...O=C, which are essential in understanding molecular structures and interactions (Pigge, Vangala, & Swenson, 2006).

Electrochemistry and Energy Storage

- In the field of electrochemistry, 4-Bromo-2-fluoromethoxybenzene, a related compound, has been studied as an electrolyte additive in lithium-ion batteries by Zhang Qian-y (2014). This research highlights the potential of bromostilbene derivatives in enhancing the performance and safety of energy storage devices (Zhang Qian-y, 2014).

Photovoltaics and Organic Electronics

- Liu et al. (2012) utilized 4-bromoanisole, a compound similar to this compound, in organic photovoltaic devices. The study shows how such compounds can control the phase separation and crystallization in semiconducting polymer blends, indicating their importance in the development of advanced organic electronic materials (Liu et al., 2012).

Surface Chemistry and Functionalization

- Yong Ping Zhang et al. (2011) explored the covalent attachment of 4-bromostyrene on silicon surfaces. Their research is crucial for understanding the functionalization of semiconductor materials, which is vital for electronic device fabrication (Yong Ping Zhang et al., 2011).

Catalysis and Chemical Synthesis

- Mohammadzadeh et al. (2020) utilized 4-nitrobenzyl bromide, related to this compound, as a catalyst for CO2 reduction. This kind of research is significant in developing new methods for environmental remediation and sustainable chemical synthesis (Mohammadzadeh et al., 2020).

Safety and Hazards

4-Bromostilbene is classified as having acute toxicity if swallowed and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Mecanismo De Acción

Target of Action

4-Bromostilbene is a chemical compound with the molecular formula C14H11Br . It is primarily used in research and development

Mode of Action

It is known to be involved in the wittig reaction, a chemical reaction used to synthesize alkenes from aldehydes or ketones . In this reaction, this compound is formed as a product .

Biochemical Pathways

It is known to be synthesized via the wittig reaction . This reaction plays a pivotal role in organic chemistry as an ideal mechanism for the synthesis of alkenes .

Result of Action

It is known to be a product of the wittig reaction, which is used to synthesize alkenes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the yield of this compound in the Wittig reaction can be affected by the solvent used . More sustainable solvents such as water have been suggested as alternatives to traditional organic solvents . .

Propiedades

IUPAC Name |

1-bromo-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMMKLVIBZWGPK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4714-24-3 | |

| Record name | 4714-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B3021586.png)

![[3-(4-Chloro-1H-pyrazol-1-YL)propyl]amine dihydrochloride](/img/structure/B3021594.png)

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B3021599.png)